Cbz-D-2,4-Diaminobutyric acid

Overview

Description

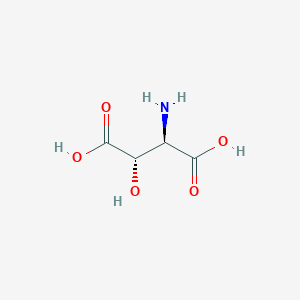

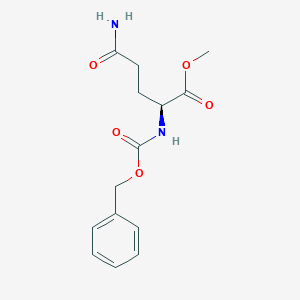

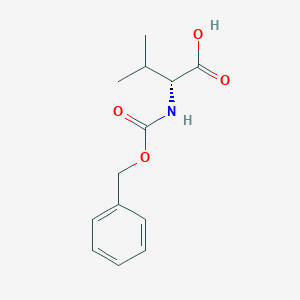

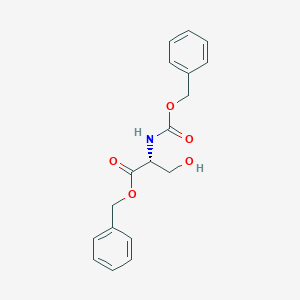

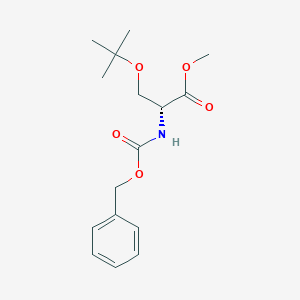

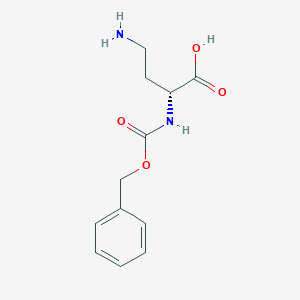

Cbz-D-2,4-Diaminobutyric acid is a molecule with the molecular formula C12H16N2O4 . It is a diamino acid that is butyric acid in which a hydrogen at position 2 and a hydrogen at position 4 are replaced by amino groups .

Synthesis Analysis

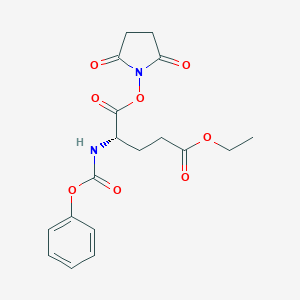

The synthesis of 2,4-diaminobutyric acid involves a process where the acidic solution is passed through Dowex-3 ion-exchange column twice to remove sulphuric acid and any unreacted glutamic acid completely . The eluate is then concentrated to obtain the 2,4-diaminobutyric acid or excess hydrochloric acid is added to ensure obtaining the dihydrochloride salt .Molecular Structure Analysis

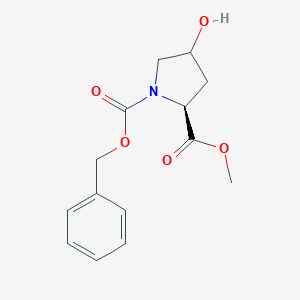

The molecular structure of Cbz-D-2,4-Diaminobutyric acid is represented by the molecular formula C12H16N2O4 . The average mass is 252.266 Da and the monoisotopic mass is 252.111008 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-diaminobutyric acid include a boiling point of 321.0±32.0 °C at 760 mmHg, vapour pressure of 0.0±1.5 mmHg at 25°C, enthalpy of vaporization of 61.9±6.0 kJ/mol, and flash point of 147.9±25.1 °C .Scientific Research Applications

Inhibition of GABA Transaminase

Cbz-D-2,4-Diaminobutyric acid: acts as a non-competitive inhibitor of GABA transaminase . This enzyme is responsible for the conversion of GABA (gamma-aminobutyric acid) back to glutamate. By inhibiting this enzyme, the compound elevates GABA levels in the brain, which can be beneficial for research into treatments for conditions like epilepsy and anxiety disorders.

GABA Reuptake Inhibition

This compound also serves as a GABA reuptake inhibitor . It prevents the reabsorption of GABA into the presynaptic neuron, increasing its availability in the synaptic cleft. This action is significant for studying neurological disorders and developing potential therapeutic agents that modulate GABAergic transmission.

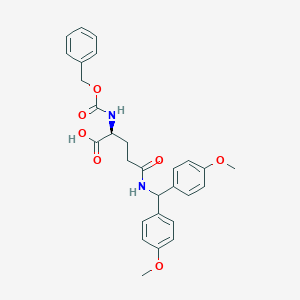

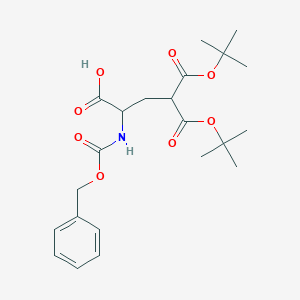

Peptide Synthesis

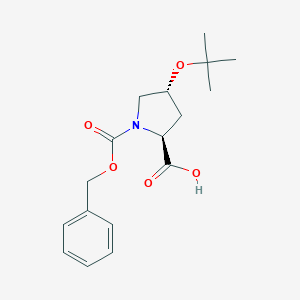

N-alpha-Cbz-D-2-4-diaminobutanoic acid: is used in peptide synthesis as a protected amino acid derivative . The Cbz (carbobenzyloxy) group protects the amino acid during the synthesis process, preventing uncontrolled reactions and ensuring the correct sequence and structure of the peptide being synthesized.

Neurotoxicity Studies

Due to its neurotoxic properties, Z-D-DAB-OH is used in neurotoxicity studies . Researchers can investigate the mechanisms of neurotoxicity and the protective effects of various compounds against such toxicity.

Anticonvulsant Research

The compound has shown anticonvulsant properties against picrotoxin, a compound that can induce convulsions . This makes it a valuable tool for researching new anticonvulsant drugs and understanding the pathways involved in convulsive disorders.

Enzyme Mechanism Elucidation

Cbz-D-2,4-Diaminobutyric acid: can be used to study the mechanisms of enzymes that interact with GABA or related neurotransmitters . By inhibiting specific enzymes, researchers can dissect their roles and interactions within various biochemical pathways.

Advanced Oxidation Processes

In environmental science, the ozonation of pharmaceuticals and their transformation products is a critical area of research. Studies involving the ozonation of compounds structurally related to Cbz-D-2,4-Diaminobutyric acid help in understanding the degradation mechanisms and the formation of by-products in advanced oxidation processes .

Proteomics Research

As a specialty product, Z-D-DAB-OH is utilized in proteomics research to study protein synthesis and modification . It aids in the investigation of post-translational modifications and the structure-function relationship of proteins.

Mechanism of Action

Target of Action

The primary target of Cbz-D-2,4-Diaminobutyric acid, also known as DABA, is GABA transaminase , an enzyme that converts GABA back to glutamate . This enzyme plays a crucial role in the regulation of GABA levels in the nervous system.

Mode of Action

DABA acts as a non-competitive inhibitor of GABA transaminase . When the enzyme is inhibited, the conversion of GABA back to glutamate cannot happen, leading to elevated levels of GABA . Additionally, DABA has been observed to be a GABA reuptake inhibitor , which further increases the levels of GABA .

Biochemical Pathways

The inhibition of GABA transaminase and the prevention of GABA reuptake by DABA affect the GABAergic pathway . This pathway is responsible for the production, release, and reuptake of GABA, a major inhibitory neurotransmitter in the central nervous system. By inhibiting GABA transaminase and preventing GABA reuptake, DABA increases the concentration of GABA, thereby enhancing the inhibitory effects of the GABAergic pathway .

Result of Action

The increase in GABA levels due to the action of DABA can have several effects at the molecular and cellular levels. Elevated GABA levels can enhance the inhibitory effects on neuronal activity, potentially affecting various neurological processes . It’s important to note that daba can also cause liver damage and has been shown to have anticonvulsant properties against picrotoxin, but over the long term, it could paradoxically cause convulsions .

Safety and Hazards

properties

IUPAC Name |

(2R)-4-amino-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c13-7-6-10(11(15)16)14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMSCBRTBLPGIN-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427170 | |

| Record name | Cbz-D-2,4-Diaminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-Amino-2-(((benzyloxy)carbonyl)amino)butanoic acid | |

CAS RN |

70882-66-5 | |

| Record name | Cbz-D-2,4-Diaminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.